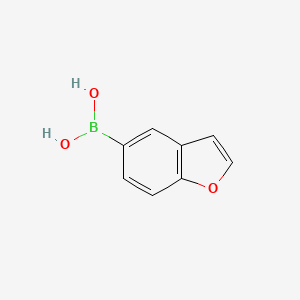

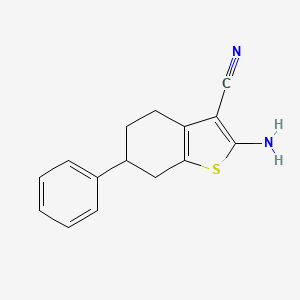

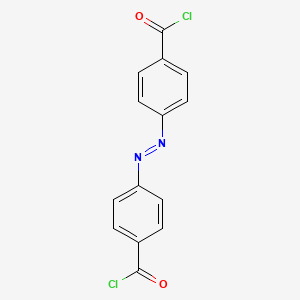

2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Application in Organic Chemistry

- Field : Organic Chemistry

- Application Summary : This compound is used in the synthesis of selenium-containing heterocycles . It reacts with ethylenediamine in the presence of a catalytic amount of carbon disulfide to afford 2-amino-3-(4,5-dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-1-benzoselenophene .

- Method of Application : The reaction of 2-amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile with ethylenediamine is carried out in the presence of a catalytic amount of carbon disulfide .

- Results : The reaction leads to the formation of tetracyclic imidazobenzoselenophenopyrimidine derivatives .

Application in Cancer Research

- Field : Cancer Research

- Application Summary : Derivatives of this compound have been synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .

- Method of Application : The compound is used in the synthesis of 4,5,6,7-tetrahydrobenzo[b]-thiophene derivatives and their nanoparticles .

- Results : Compound 1b, a derivative, showed significant activity as a PDK1 and LDHA inhibitor . Additionally, nanoparticles 12a and carbamate derivative 3b exhibited significant cytotoxic activities .

Antimicrobial and Antifungal Activity

- Field : Microbiology

- Application Summary : Some newly synthesized compounds of 2-amino-4,5,6,7-tetrahydrobenzo-1-selenophene-3-carbonitrile were tested for antimicrobial and antifungal activity .

- Method of Application : The compound is used in the synthesis of fused benzoseleno-phenopyrimidine systems .

- Results : The newly synthesized compounds showed inhibitory effects against certain organisms .

Inhibitor of PDK1 and LDHA Enzymes

- Field : Biochemistry

- Application Summary : The compound is used in the synthesis of derivatives that act as inhibitors of PDK1 and LDHA enzymes . These enzymes are associated with reprogrammed glucose metabolism in proliferating tumor cells .

- Method of Application : The compound is used in the synthesis of 4,5,6,7-tetrahydrobenzo[b]-thiophene derivatives .

- Results : Compound 1b, a derivative, showed significant activity as a PDK1 and LDHA inhibitor .

Synthesis of Fused Benzoseleno-phenopyrimidine Systems

- Field : Organic Chemistry

- Application Summary : The compound is used in the synthesis of fused benzoseleno-phenopyrimidine systems .

- Method of Application : The compound reacts with formamide, carbon disulfide, and phenyl isothiocyanate .

- Results : The reaction leads to the formation of fused benzoseleno-phenopyrimidine systems .

Antioxidant Properties

- Field : Biochemistry

- Application Summary : The compound is used in the synthesis of derivatives that exhibit strong antioxidant properties .

- Method of Application : The compound is used in the synthesis of 4,5,6,7-tetrahydrobenzo[b]-thiophene derivatives .

- Results : Nanoparticles 12a and compound 1b exhibited the strongest antioxidant properties with IC50 values (μg/mL) of 80.0 and 110.0 μg/mL, respectively .

Eigenschaften

IUPAC Name |

2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c16-9-13-12-7-6-11(8-14(12)18-15(13)17)10-4-2-1-3-5-10/h1-5,11H,6-8,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJVUOUXDIKOII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701162135 |

Source

|

| Record name | 2-Amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

CAS RN |

37071-21-9 |

Source

|

| Record name | 2-Amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37071-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1275772.png)

![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)